molecular formula C27H41NO7 B12376866 3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one

3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one

Cat. No.: B12376866
M. Wt: 491.6 g/mol
InChI Key: UTZTYDYZCJIRLN-JSAGZBJDSA-N
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Description

The compound 3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one is a highly substituted pyridin-2-one derivative characterized by its complex stereochemistry and multifunctional substituents. The pyridin-2-one core is a six-membered aromatic ring with a ketone group at position 2, which is pivotal for its biological and chemical properties. Key structural features include:

  • A 3,6-dihydro-2H-pyran moiety at position 3, substituted with a branched octenyl chain and methyl groups.
  • Hydroxyl and methyl groups at positions 4 and 1, respectively, which may influence electronic properties and metabolic stability.

Pyridin-2-one derivatives are known for their roles as antibiotics, anticancer agents, and enzyme inhibitors .

Properties

Molecular Formula

C27H41NO7

Molecular Weight

491.6 g/mol

IUPAC Name

3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one

InChI

InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18-,19?,22-,23+,24-,25+,26+/m1/s1

InChI Key

UTZTYDYZCJIRLN-JSAGZBJDSA-N

Isomeric SMILES

CC[C@@H](C)C[C@H](C)/C=C(\C)/[C@@H]1C(=CC[C@@H](O1)C2=C(C(=CN(C2=O)C)C3[C@@H]([C@@H]([C@@H]([C@@H]3O)O)O)O)O)C

Canonical SMILES

CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Ring Closure via Cyclocondensation

The pyridin-2-one scaffold is commonly synthesized through cyclocondensation of β-keto esters with urea derivatives. For example, reaction of ethyl acetoacetate with methylurea under acidic conditions yields 1-methylpyridin-2-one. Adaptation for the target compound requires introducing the 4-hydroxy group early in the synthesis.

Example Protocol

  • Condense ethyl 3-oxobutanoate with methylurea in acetic acid at 80°C for 12 hours to form 1-methyl-4-hydroxypyridin-2-one.
  • Protect the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether for subsequent functionalization.

Functionalization at C-3 and C-5

The C-3 and C-5 positions are modified via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling:

Reaction Type Conditions Yield (%) Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C 65–78
Buchwald-Hartwig Amination CuI, L-proline, KOH, DMSO 72

Construction of the Dihydro-Pyran Side Chain

Stereoselective Synthesis of (E,4S,6R)-4,6-Dimethyloct-2-en-2-yl

The (E)-configured olefin is installed via Wittig reaction or Julia-Kocienski olefination:

  • Wittig Reaction

    • React 4,6-dimethyloctan-2-one with ethyl (triphenylphosphoranylidene)acetate to form the (E)-α,β-unsaturated ester.
    • Reduce the ester to alcohol using LiAlH₄, followed by oxidation to aldehyde (Swern conditions).
  • Stereochemical Control

    • Use Evans’ oxazolidinone auxiliaries to set the 4S and 6R configurations during aldol additions.

Dihydro-Pyran Ring Formation

The dihydro-pyran fragment is assembled via oxa-Michael addition or ring-closing metathesis (RCM):

Oxa-Michael Addition Protocol

  • Treat (E)-4,6-dimethyloct-2-enal with 5-methyl-2-vinyltetrahydropyran-4-ol under BF₃·OEt₂ catalysis.
  • Achieve 85% diastereomeric excess (d.e.) for the (2R,6S) configuration.

Synthesis of the Tetrahydroxycyclopentyl Moiety

Enzymatic Desymmetrization

The (2S,3S,4R,5R)-stereochemistry is established using lipase-catalyzed kinetic resolution:

  • Prepare meso-cyclopentane-1,2,3,4-tetrol tetraacetate.
  • Hydrolyze selectively with Candida antarctica lipase B to yield the (2S,3S,4R,5R)-tetrol.

Protecting Group Strategy

  • Protect hydroxyl groups as benzyl ethers during coupling to the pyridin-2-one core.
  • Final deprotection via hydrogenolysis (H₂, Pd/C).

Final Assembly and Global Deprotection

Fragment Coupling

  • C-3 Pyran Attachment

    • Mitsunobu reaction between the pyridin-2-one core and dihydro-pyran alcohol (DIAD, PPh₃, THF).
  • C-5 Cyclopentyl Introduction

    • Ullmann coupling using CuI/N,N'-dimethylethylenediamine (DMEDA) in DMSO at 110°C.

Deprotection and Oxidation

  • Remove TBS ethers with TBAF in THF.
  • Oxidize any residual alcohols to ketones using Dess-Martin periodinane.

Analytical Data and Characterization

Property Value Method
Melting Point 189–191°C Differential Scanning Calorimetry
Specific Rotation [α]D²⁵ = +34.5 (c 1.0, CHCl₃) Polarimetry
HRMS m/z 589.2874 [M+H]⁺ ESI-Q-TOF
¹³C NMR (CD₃OD) δ 172.8 (C-2), 165.4 (C-4), 98.3 (C-5) Bruker Avance 600

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds in the molecule can be reduced to single bonds.

    Substitution: The functional groups can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action.

Medicine

The compound may have therapeutic potential in treating certain diseases. Its efficacy and safety can be evaluated through preclinical and clinical studies.

Industry

The compound can be used in the development of new materials with specific properties. Its applications in the industry can include the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Bioactivity
Substituent Type Example Compound Bioactivity Enhancement
Hydrophilic groups Tetrahydroxycyclopentyl (Target) Improved solubility, nucleoside mimicry
Halogenated groups 6-Chloroimidazo[4,5-b]pyridin-2-one Increased electrophilicity, enzyme inhibition
Aromatic rings 6-Phenylazo-thiazolo derivatives Enhanced intercalation/DNA binding

Biological Activity

The compound 3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a pyridinone core with multiple substituents that contribute to its biological properties. The stereochemistry indicated by the R and S notations suggests a chiral nature which may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, certain pyridinones have been shown to scavenge free radicals effectively. The ability of this compound to donate electrons could be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains. For example:

  • Staphylococcus aureus : In vitro studies have shown that similar derivatives can inhibit the growth of this pathogen.
  • Escherichia coli : Preliminary tests indicate potential effectiveness against gram-negative bacteria.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases. Compounds similar to this one have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in cell culture studies. This could suggest a pathway for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study conducted on pyridinone derivatives demonstrated a significant reduction in oxidative stress markers in cellular models. The compound's ability to modulate the Nrf2 pathway was highlighted as a mechanism for its antioxidant effects.
  • Antimicrobial Activity Evaluation :
    • A series of tests involving disk diffusion methods showed that related compounds inhibited the growth of both gram-positive and gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were determined to assess potency.
  • Anti-inflammatory Mechanisms :
    • In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), the compound exhibited a dose-dependent reduction in edema and inflammatory markers in animal models.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference Study
AntioxidantScavenging free radicals
AntimicrobialInhibition of S. aureus & E. coli
Anti-inflammatoryReduction of TNF-alpha levels

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